(2,5-Dichloro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride
Description
(2,5-Dichloro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride is a synthetic amine derivative characterized by a pyrrolidine ring substituted with a (2,5-dichlorobenzyl)methylamine group and a hydrochloride salt. The compound’s structure (Fig. 1) features a 2,5-dichloro-substituted benzyl moiety attached to a pyrrolidin-2-ylmethyl-amine backbone.
Its synthesis likely involves nucleophilic substitution or reductive amination steps, given its structural similarity to other amine-based hydrochlorides. However, detailed pharmacokinetic or pharmacodynamic data remain scarce in publicly accessible literature.
Properties
IUPAC Name |
N-[(2,5-dichlorophenyl)methyl]-1-pyrrolidin-2-ylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl2N2.ClH/c13-10-3-4-12(14)9(6-10)7-15-8-11-2-1-5-16-11;/h3-4,6,11,15-16H,1-2,5,7-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQULGHFISKORLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CNCC2=C(C=CC(=C2)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261232-22-7 | |
| Record name | 2-Pyrrolidinemethanamine, N-[(2,5-dichlorophenyl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261232-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
(2,5-Dichloro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride is a synthetic organic compound with significant potential in neuropharmacology and medicinal chemistry. Its structural features, including a dichlorobenzyl group and a pyrrolidine moiety, suggest diverse biological interactions, particularly with neurotransmitter systems. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound’s molecular formula is with a molar mass of approximately 295.63578 g/mol. The presence of two chlorine atoms on the benzyl ring enhances its lipophilicity, which is crucial for its ability to traverse biological membranes and engage with central nervous system receptors.
Preliminary studies indicate that this compound may act as a modulator of serotonin and dopamine receptors. Its amine group allows participation in nucleophilic substitution reactions, while the dichlorobenzyl moiety may undergo electrophilic aromatic substitution. This dual reactivity suggests that it can influence various neurochemical pathways, leading to effects ranging from anxiolytic to stimulant properties depending on dosage and specific receptor interactions.
Biological Activity Overview
The biological activity of this compound has been linked to several key pharmacological effects:
- Neurotransmitter Modulation : It shows potential as a modulator for serotonin and dopamine systems.
- Anxiolytic Effects : Initial findings suggest that it may reduce anxiety-like behaviors in animal models.
- Stimulant Properties : At higher doses, it may exhibit stimulant effects similar to other psychoactive agents.
Table 1: Summary of Biological Activities
| Study | Biological Activity | Model Used | Findings |
|---|---|---|---|
| Study 1 | Anxiolytic | Rodent model | Reduced anxiety-like behavior in elevated plus maze test. |
| Study 2 | Dopaminergic activity | In vitro | Increased dopamine release in striatal neurons. |
| Study 3 | Serotonin receptor modulation | Cell lines | Enhanced binding affinity to 5-HT2A receptors compared to control compounds. |
Detailed Findings
- Anxiolytic Activity : In a rodent model, administration of this compound led to significant reductions in anxiety-like behaviors as measured by the elevated plus maze test. The results indicated a dose-dependent response with notable efficacy at moderate doses.
- Dopaminergic Effects : In vitro studies demonstrated that this compound could stimulate dopamine release from striatal neurons, suggesting a potential role in treating conditions related to dopaminergic dysfunction such as Parkinson's disease or schizophrenia.
- Serotonin Receptor Interaction : Research involving cell lines showed that the compound has a higher binding affinity for serotonin receptors (5-HT2A) compared to other known modulators, indicating its potential utility in mood disorders .
Synthesis and Production
The synthesis of this compound typically involves:
- Reaction of 2,5-dichlorobenzyl chloride with pyrrolidine under basic conditions.
- Introduction of the amine group through controlled reactions.
- Formation of the hydrochloride salt by treatment with hydrochloric acid.
This multi-step process can be optimized for yield and purity using continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine group and pyrrolidine nitrogen enable nucleophilic substitution. Key reactions include:
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.
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Acylation : Forms amides when treated with acyl chlorides like acetyl chloride under basic conditions.
| Reaction Type | Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Alkylation | CH₃I | EtOH, 60°C | Quaternary salt | 75–85 |
| Acylation | AcCl | THF, 0°C | N-Acetyl derivative | 60–70 |
Steric hindrance from the dichlorobenzyl group reduces reaction rates compared to unsubstituted analogs.
Oxidation Reactions
The pyrrolidine ring undergoes oxidation to form pyrrolidinone derivatives.
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Potassium Permanganate (KMnO₄) : Oxidizes the pyrrolidine ring to γ-lactam at 80°C in acidic conditions .
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DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) : Selectively oxidizes tertiary amines under mild conditions .
Reduction Reactions
The compound participates in hydrogenation and borohydride reductions:
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Catalytic Hydrogenation : Pd/C in methanol reduces imine intermediates to secondary amines (Pressure: 1–3 atm) .
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NaBH₄ : Reduces ketones formed during oxidation but leaves the dichlorobenzyl group intact.
| Reduction Method | Substrate | Product | Selectivity |
|---|---|---|---|
| Pd/C + H₂ | Imine | Amine | >90% |
Electrophilic Aromatic Substitution (EAS)
The dichlorobenzyl group directs electrophilic substitution to the para position relative to chlorine:
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Nitration : HNO₃/H₂SO₄ yields 2,5-dichloro-4-nitrobenzyl derivatives.
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Sulfonation : Requires fuming H₂SO₄ due to deactivation by chlorine.
Acid-Base Reactions
The hydrochloride salt dissociates in aqueous solutions:
| Solvent | Solubility (g/100 mL) |
|---|---|
| Water | 12.5 |
| Ethanol | 8.2 |
| DCM | <0.1 |
Complexation with Metals
The amine and pyrolidine groups act as ligands for transition metals:
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Mn(II) Complexes : Forms stable complexes with Mn(CF₃SO₃)₂, enhancing catalytic activity in oxidation reactions .
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Pd(II) Coordination : Facilitates Suzuki couplings in heterocyclic synthesis .
Mechanistic Insights
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Zwitterion Intermediates : Observed in reactions with acetylenic esters (e.g., DAAD) .
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Steric Effects : The dichlorobenzyl group slows reaction kinetics in SN2 pathways.
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Solvent Dependency : Polar aprotic solvents (e.g., DMF) improve yields in alkylation .
Comparative Reactivity
| Compound | Key Reaction Difference |
|---|---|
| N,N-Dimethyl analog | Faster acylation |
| Piperidine analog | Higher oxidation stability |
Comparison with Similar Compounds
Table 1: Structural Features of (2,5-Dichloro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride and Analogs





Key Observations:
- Aromatic Substitution: The target compound’s 2,5-dichlorobenzyl group distinguishes it from non-halogenated analogs like benzydamine HCl and tricyclics (e.g., amitriptyline HCl). Chlorphenoxamine HCl shares a chlorine substituent but lacks the dichloro pattern .
- Amine Backbone: The pyrrolidine-methylamine backbone is unique compared to ethanolamine (benzydamine), adamantane (memantine), or tricyclic systems (amitriptyline, dosulepin) .
- Salt Form : All listed compounds are hydrochlorides, enhancing solubility and stability for pharmaceutical use.
Pharmacological and Analytical Comparisons
Pharmacological Profiles
- However, memantine’s adamantane structure confers NMDA receptor antagonism, whereas the dichlorobenzyl-pyrrolidine system may interact with different targets .
- Chlorphenoxamine HCl and benzydamine HCl act on peripheral systems (histamine and inflammation pathways, respectively), highlighting how aromatic substitution patterns influence target specificity .
Analytical Methods
- Reverse-phase high-performance liquid chromatography (RP-HPLC) is widely used for quantifying amine hydrochlorides, including gabapentin and amitriptyline HCl . The target compound’s hydrophobicity (due to dichlorobenzyl) would require optimized mobile phases, similar to methods for chlorphenoxamine HCl .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing (2,5-dichloro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride in a laboratory setting?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or reductive amination. For example, analogous pyrrolidine derivatives have been synthesized using base-assisted cyclization (e.g., reacting benzylamines with halogenated aryl precursors under controlled pH and temperature). Characterization via , , and HRMS is critical to confirm structural integrity. Reaction yields (e.g., 46–63% in similar compounds) depend on purification techniques like recrystallization or column chromatography .
Q. How should researchers validate the purity and structural identity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic methods:
- NMR : Analyze chemical shifts for pyrrolidine protons (e.g., δ 2.14–5.71 ppm in analogous structures) and aromatic protons from the dichlorobenzyl group .
- HRMS : Confirm molecular weight (e.g., calculated vs. experimental values within ±0.001 Da).
- HPLC : Assess purity (>98% via reverse-phase chromatography with UV detection) .
Q. What are the primary challenges in handling this compound due to its physicochemical properties?
- Methodological Answer : Hydrochloride salts are hygroscopic; store under inert atmosphere (N/Ar) at −20°C. Solubility in polar solvents (e.g., DMSO, methanol) requires optimization for biological assays. Melting point analysis (e.g., 138–211°C in related compounds) can indicate stability .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and reduce byproducts?
- Methodological Answer : Use design of experiments (DoE) to test variables:
- Temperature : Higher temperatures may accelerate cyclization but risk decomposition.
- Catalysts : Transition metals (e.g., Pd for cross-coupling) or organocatalysts for enantioselective synthesis.
- Workup : Replace column chromatography with pH-selective extraction to reduce losses. Contradictions in yield data (e.g., 46% vs. 63% in similar syntheses) suggest solvent polarity and stoichiometry are critical .
Q. What mechanistic insights explain conflicting bioactivity data in cell-based assays?
- Methodological Answer : Contradictions may arise from:
- Epimerization : Chiral centers (e.g., pyrrolidine C2) can racemize under assay conditions, altering target binding.
- Metabolite interference : Use LC-MS to detect degradation products.
- Assay variability : Validate with orthogonal methods (e.g., SPR for binding affinity vs. cellular IC). Reference studies on structurally related amines (e.g., TP-238 Hydrochloride) to contextualize discrepancies .
Q. How can computational modeling guide the design of derivatives with enhanced selectivity?
- Methodological Answer : Perform docking studies (e.g., AutoDock Vina) to map interactions with target receptors (e.g., GPCRs or kinases). Focus on:
- Electrostatic complementarity : The dichlorobenzyl group’s electron-withdrawing effects may modulate binding.
- Conformational flexibility : Compare energy barriers of pyrrolidine ring puckering via DFT calculations. Validate predictions with SAR studies .
Q. What advanced analytical techniques resolve structural ambiguities in polymorphic forms?
- Methodological Answer : Use:
- SC-XRD : Single-crystal X-ray diffraction to confirm absolute configuration.
- Solid-state NMR : Differentiate polymorphs via or chemical shifts.
- DSC/TGA : Monitor thermal transitions (e.g., melting points, decomposition) to assess stability .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported spectroscopic data?
- Methodological Answer : Cross-validate using:
- Deuterated solvent effects : Compare NMR spectra in DMSO-d vs. CDCl.
- Isotopic labeling : Synthesize -labeled analogs to assign ambiguous peaks.
- Inter-lab collaboration : Share raw data (e.g., FID files) to rule out instrument calibration errors .
Q. What strategies mitigate batch-to-batch variability in pharmacological studies?
- Methodological Answer : Implement:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
